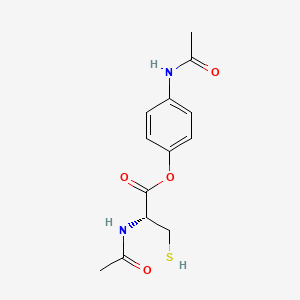

Paracetamol mercapturate

描述

Contextualizing Paracetamol Metabolism within Phase II Biotransformation Pathways

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, effectively increasing its water solubility and facilitating its removal from the body. drughunter.com For paracetamol, the primary Phase II pathways are glucuronidation and sulfation, which account for the metabolism of the majority of a therapeutic dose. wikipedia.orgwikipedia.org These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, convert paracetamol into non-toxic, excretable compounds. drughunter.comnih.gov

However, a smaller portion of paracetamol is metabolized via a Phase I oxidation reaction, primarily by the cytochrome P450 enzyme CYP2E1. nih.govresearchgate.net This reaction produces a highly reactive and toxic intermediate metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgwikipedia.org It is at this critical juncture that the glutathione (B108866) conjugation pathway, another essential Phase II process, comes into play. drughunter.com

The Definitive Role of Paracetamol Mercapturate as a Detoxification Product

The formation of this compound is the end result of a detoxification process that neutralizes the harmful NAPQI. This process begins with the conjugation of NAPQI with glutathione (GSH), a tripeptide that acts as a crucial antioxidant and detoxifying agent in the body. wikipedia.orgcas.cz This conjugation can occur both spontaneously and enzymatically, catalyzed by glutathione S-transferases (GSTs). nih.govpharmgkb.org The initial product of this reaction is a paracetamol-glutathione conjugate (APAP-GSH). pharmgkb.org

This conjugate is then further metabolized through a series of steps. It is transported out of the liver and into the bile. cas.cz Subsequently, it is broken down in other organs, including the kidneys, ultimately forming paracetamol-cysteine and then this compound, which are then excreted in the urine. nih.govpharmgkb.orgum.edu.mt Therefore, the presence of this compound in the urine serves as an indicator that the body has successfully detoxified the reactive NAPQI metabolite. pharmgkb.orgontosight.ai

Under normal therapeutic conditions, the body's glutathione stores are sufficient to detoxify the small amount of NAPQI produced. wikipedia.org However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to a greater proportion of paracetamol being shunted to the cytochrome P450 system and a subsequent overproduction of NAPQI. wikipedia.orgcas.cz This can deplete the liver's glutathione stores, allowing NAPQI to accumulate and cause cellular damage. wikipedia.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEYFNUDSXITGC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204306 | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55748-93-1 | |

| Record name | Paracetamol mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways of Paracetamol Mercapturate Formation

Generation of N-Acetyl-p-benzoquinone imine (NAPQI) as a Reactive Intermediate

The initial and critical step in the formation of paracetamol mercapturate is the oxidation of paracetamol to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgbiorxiv.orgnih.gov This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.govresearchgate.net

Several cytochrome P450 isoforms are involved in the bioactivation of paracetamol to NAPQI, with their relative contributions depending on factors such as the dose of paracetamol and the induction or inhibition of specific enzymes. nih.govresearchgate.net The primary isoforms implicated in this oxidative metabolism are CYP2E1, CYP3A4, and CYP1A2. researchgate.netresearchgate.netnih.gov

CYP2E1: This isoform is considered the principal enzyme responsible for the metabolic conversion of paracetamol to its hepatotoxic metabolite, particularly at toxic doses. nih.govsemanticscholar.orgresearchgate.net Studies using knockout mice deficient in CYP2E1 have demonstrated a significantly reduced sensitivity to paracetamol-induced liver injury, confirming its major role in NAPQI formation. nih.govsemanticscholar.org The induction of CYP2E1 by substances like ethanol (B145695) and isoniazid (B1672263) can increase the rate of NAPQI formation and potentiate paracetamol toxicity. nih.gov

| Isoform | Primary Role in NAPQI Formation | Notes |

|---|---|---|

| CYP2E1 | Major contributor, especially at toxic doses. nih.govsemanticscholar.org | Induced by ethanol and isoniazid, increasing toxicity risk. nih.gov |

| CYP3A4 | Considered to have a minor role in vivo. nih.gov | Contribution may be more relevant at therapeutic doses. nih.gov |

| CYP1A2 | Contributes to NAPQI formation at high doses. nih.gov | Its in vivo significance is still being fully elucidated. nih.gov |

While the cytochrome P450 system is the primary pathway for NAPQI generation, alternative, non-CYP mediated mechanisms have been identified. Prostaglandin H synthases, also known as cyclooxygenases (COXs), can also catalyze the oxidation of paracetamol to NAPQI. nih.gov This pathway is thought to be of secondary importance and may be more relevant in tissues with lower CYP450 activity, such as the kidney. nih.gov

Glutathione (B108866) Conjugation and Subsequent Detoxification of NAPQI

Under normal physiological conditions, the highly reactive NAPQI is rapidly detoxified through conjugation with the endogenous antioxidant, glutathione (GSH). wikipedia.orgresearchgate.netclinpgx.org This reaction is a critical step in preventing the covalent binding of NAPQI to cellular macromolecules, which is the initiating event in paracetamol-induced cellular damage. nih.govnih.gov The detoxification process involves the binding of the sulfhydryl group of glutathione to the electrophilic NAPQI molecule. nih.govclinpgx.org

The conjugation of NAPQI with glutathione can occur both spontaneously and through enzymatic catalysis by a family of enzymes known as Glutathione-S-Transferases (GSTs). nih.govpnas.org GSTs play a significant role in accelerating the detoxification of NAPQI. Several isoforms of GST have been identified, and they exhibit varying efficiencies in catalyzing this conjugation reaction.

Human in vitro studies have shown that GSTP1 is the most effective catalyst for the conjugation of NAPQI with GSH. nih.gov Following GSTP1, GSTT1 and GSTM1 also contribute to this enzymatic detoxification. nih.gov Genetic variations in these GST genes may influence an individual's susceptibility to paracetamol-induced liver injury. researchgate.net

| GST Isoform | Catalytic Efficacy |

|---|---|

| GSTP1 | Most effective catalyst. nih.gov |

| GSTT1 | Moderately effective catalyst. nih.gov |

| GSTM1 | Less effective catalyst compared to GSTP1 and GSTT1. nih.gov |

Sequential Conversion of Glutathione Conjugates to Cysteine and Mercapturic Acid Conjugates

The initial product of NAPQI detoxification is a glutathione conjugate, 3-(glutathion-S-yl)-acetaminophen. nih.gov This conjugate is not the final excretory product but undergoes further metabolic processing. nih.govnih.gov The glutathione conjugate is sequentially broken down into cysteine and mercapturic acid conjugates, which are then eliminated from the body, primarily in the urine. clinpgx.orgnih.gov

This conversion process involves the action of several enzymes. Initially, γ-glutamyl transpeptidase and dipeptidases cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, respectively, to form the paracetamol-cysteine conjugate. nih.gov This cysteine conjugate can then be N-acetylated by N-acetyltransferase to form the final product, this compound (N-acetylcysteine conjugate). nih.govnih.gov While this pathway is primarily a detoxification route, some studies suggest that the cysteine conjugate itself may possess some level of toxicity. researchgate.netnih.gov The formation of these urinary metabolites is an indicator that the oxidative pathway of paracetamol metabolism has been active. nih.gov

Inter-Organ Transport and Systemic Elimination of this compound

The disposition of paracetamol metabolites, including the precursors to this compound, involves a complex interplay between several organs, primarily the liver and kidneys. clinpgx.org The initial conjugate, paracetamol-glutathione (APAP-GSH), is formed in the liver and can be transported out of hepatocytes. researchgate.net This conjugate is initially excreted into the bile and undergoes further degradation in other organs, including the kidneys. nih.gov

The transport of these conjugates across cellular membranes is facilitated by specific proteins. Studies have identified that Multidrug Resistance-Associated Proteins (MRP), specifically MRP1 and MRP2, are involved in the efflux of the paracetamol-glutathione conjugate. researchgate.net The subsequent paracetamol-cysteine conjugate (APAP-CYS) is a substrate for MRP4, which can excrete it into the plasma. researchgate.net This inter-organ transport ensures that the metabolites are delivered to the kidneys for final elimination. clinpgx.org

The ultimate removal of these metabolites from the body occurs via renal excretion into the urine. nih.govunil.ch Following a therapeutic dose of paracetamol, the majority is excreted as glucuronide and sulfate (B86663) conjugates. nih.govnih.gov The metabolites derived from the glutathione pathway, namely this compound and its precursor, the cysteine conjugate, account for a smaller but significant fraction of the excreted dose. nih.govnih.gov

Table 1: Urinary Excretion of Paracetamol Metabolites After a Therapeutic Dose

| Metabolite | Percentage of Excreted Dose |

| Paracetamol Glucuronide | ~55% |

| Paracetamol Sulfate | ~30% |

| This compound | ~4% |

| Paracetamol Cysteine Conjugate | ~4% |

| Unchanged Paracetamol | ~5% |

This data is compiled from studies on healthy subjects, showing the distribution of metabolites excreted in urine within 24 hours. nih.govnih.gov

Emerging Insights into Thiomethyl Metabolite Pathways and Their Relationship to Mercapturate Formation

Recent research using non-targeted analysis has identified previously overlooked paracetamol metabolites in humans, suggesting alternative metabolic routes related to the mercapturate pathway. dtu.dk These novel metabolites are conjugated thiomethyl compounds, which appear to be formed via a "thiomethyl shunt" following enterohepatic circulation, a pathway previously observed primarily in rodents. dtu.dk

These emerging findings indicate that after the initial formation of the glutathione conjugate, the metabolic cascade may be more complex than previously understood. The identified thiomethyl metabolites, including S-CH3-APAP-S and SO-CH3-APAP-S, show delayed peak levels in blood and urine compared to the traditional mercapturate and cysteine conjugates. dtu.dk This suggests a longer processing and circulation time for these compounds, potentially extending the window for assessing paracetamol exposure. dtu.dk

The discovery of these metabolites provides new information on the biotransformation of paracetamol, highlighting a relationship with the mercapturate pathway that is an active area of investigation. dtu.dk

Table 2: Novel Thiomethyl Metabolites of Paracetamol Identified in Humans

| Abbreviation | Full Compound Name (Postulated) |

| S-CH3-APAP-S | Paracetamol-S-methyl-sulfate |

| S-CH3-APAP-Glu | Paracetamol-S-methyl-glucuronide |

| SO-CH3-APAP-S | Paracetamol-S-methyl-sulfoxide-sulfate |

| SO-CH3-APAP-Glu | Paracetamol-S-methyl-sulfoxide-glucuronide |

These metabolites were identified in a controlled study and had previously only been reported in animal models. dtu.dk

Paracetamol Mercapturate As a Biomarker in Advanced Research

Quantification of Paracetamol Exposure in Controlled and Uncontrolled Studies

Paracetamol mercapturate serves as a reliable biomarker for quantifying exposure to paracetamol, the parent drug. Following administration, a small fraction of paracetamol is metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This toxic metabolite is subsequently detoxified by conjugation with glutathione (B108866) (GSH), leading to the formation of paracetamol-GSH conjugates, which are further metabolized to cysteine and mercapturic acid conjugates before being excreted in the urine.

The quantification of this compound in urine provides a direct measure of the amount of NAPQI formed and, consequently, an indirect measure of the initial paracetamol dose. This is particularly valuable in both controlled clinical trials and real-world scenarios of overdose where the exact dosage and timing of ingestion may be unknown. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise measurement of paracetamol and its metabolites, including the mercapturate conjugate, in biological fluids like plasma and urine. tandfonline.comnih.gov

Table 1: Urinary Excretion of Paracetamol Metabolites After a Therapeutic Dose

| Metabolite | Percentage of Dose Excreted in Urine (24 hours) |

| Paracetamol Glucuronide | ~55% |

| Paracetamol Sulfate (B86663) | ~30% |

| This compound | ~4% |

| Paracetamol Cysteine | ~4% |

| Unchanged Paracetamol | ~4% |

This table illustrates the typical distribution of paracetamol metabolites in urine following a therapeutic dose, highlighting the proportion of the dose that is converted to the mercapturic acid conjugate. nih.gov

Monitoring of Specific Metabolic Pathway Activities and Saturation Kinetics

The measurement of this compound is instrumental in monitoring the activity and saturation of specific metabolic pathways involved in paracetamol detoxification. At therapeutic doses, the primary routes of paracetamol metabolism are glucuronidation and sulfation. However, when these pathways become saturated, particularly in cases of overdose, a greater proportion of the drug is shunted towards the cytochrome P450 (CYP450) pathway, leading to increased production of the toxic NAPQI metabolite. tandfonline.comnih.gov

An increase in the urinary excretion of this compound relative to the glucuronide and sulfate conjugates indicates a shift in metabolic preference and the saturation of the primary detoxification pathways. This shift is a critical event in the development of paracetamol-induced hepatotoxicity. mdpi.com

Table 2: Shift in Paracetamol Metabolism with Increasing Dose

| Dose | Paracetamol Glucuronide (% of total metabolites) | Paracetamol Sulfate (% of total metabolites) | This compound (% of total metabolites) |

| Therapeutic | High | Moderate | Low (~4%) |

| Supratherapeutic/Overdose | Decreased | Saturated/Decreased | Significantly Increased |

This table demonstrates the dose-dependent shift in paracetamol metabolism. As the dose increases, the proportion of the drug metabolized via the mercapturate pathway increases, indicating saturation of the primary glucuronidation and sulfation pathways. nih.govresearchgate.net

Indicator of Reactive Metabolite Formation and Endogenous Detoxification Capacity

The formation of this compound is a direct consequence of the generation of the reactive metabolite NAPQI and the subsequent detoxification process involving glutathione. Therefore, the levels of this compound in urine serve as a direct indicator of the extent of NAPQI formation and the capacity of the endogenous glutathione-dependent detoxification system.

In situations of paracetamol overdose, the increased production of NAPQI can deplete hepatic glutathione stores. When glutathione levels fall significantly, NAPQI is free to bind to cellular macromolecules, leading to oxidative stress and hepatocellular injury. nih.govnih.gov The amount of this compound excreted can thus provide an estimate of the body's ability to neutralize the toxic metabolite.

Prognostic Value in Acetaminophen-Induced Liver Injury (AILI)

While direct correlation studies are still emerging, the measurement of this compound, in conjunction with other biomarkers, holds potential prognostic value in cases of acetaminophen-induced liver injury (AILI). Elevated levels of mercapturate conjugates in the urine following an overdose signify a substantial burden of the toxic NAPQI metabolite, which is a key initiator of liver damage.

Clinical assessment of AILI typically relies on markers of liver injury such as alanine (B10760859) aminotransferase (ALT) and the international normalized ratio (INR). nih.gov However, the early detection of a significant shift towards the mercapturate pathway could potentially identify patients at higher risk of developing severe liver injury before significant elevations in these traditional markers are observed. Further research is needed to establish a definitive correlation between specific urinary this compound concentrations and the severity and prognosis of AILI.

Table 3: Potential Correlation of this compound with Markers of Liver Injury in AILI

| Urinary this compound Level | Corresponding Clinical Picture | Potential Prognostic Implication |

| Low | Therapeutic exposure or early after minor overdose | Low risk of significant liver injury |

| Moderately Elevated | Supratherapeutic exposure with adequate detoxification | Moderate risk, requires monitoring |

| Significantly Elevated | Overdose with potential saturation of primary metabolic pathways | High risk of developing significant AILI |

This table outlines the hypothetical prognostic utility of urinary this compound levels in AILI. Higher levels are indicative of greater NAPQI formation and a potentially poorer prognosis.

Utility in Epidemiological Studies for Retrospective Exposure Assessment

This compound is a valuable tool in epidemiological studies for the retrospective assessment of paracetamol exposure within a population. Due to its presence in urine following paracetamol ingestion, it can be used to objectively measure exposure, overcoming the limitations of self-reported data which can be prone to recall bias. nih.govmyadlm.org

Wastewater-based epidemiology, for instance, can utilize the concentration of paracetamol and its metabolites in sewage to estimate the consumption of the drug in a particular community. Furthermore, analysis of urine samples from large cohorts can provide insights into patterns of paracetamol use and its potential associations with various health outcomes.

Table 4: Application of this compound in Epidemiological Research

| Study Type | Methodology | Information Gained |

| Cross-sectional studies | Analysis of urinary this compound in a population sample | Prevalence and levels of recent paracetamol exposure |

| Cohort studies | Longitudinal measurement of urinary this compound | Association between paracetamol exposure and health outcomes over time |

| Wastewater-based epidemiology | Measurement of paracetamol and metabolites in wastewater | Estimation of community-level paracetamol consumption |

This table summarizes the various applications of this compound as a biomarker in epidemiological studies to assess paracetamol exposure at both individual and community levels.

Investigation of Inter-Individual Variability in NAPQI Production and Detoxification

The measurement of this compound has been instrumental in investigating the significant inter-individual variability in the production and detoxification of the reactive metabolite, NAPQI. This variability can be attributed to a combination of genetic and environmental factors that influence the activity of the enzymes involved in paracetamol metabolism.

Studies have shown ethnic differences in the extent of metabolic activation of paracetamol. For instance, some studies have reported that Caucasians excrete a higher proportion of a paracetamol dose as mercapturic acid and cysteine conjugates compared to individuals of African descent, suggesting a potentially higher rate of NAPQI formation in Caucasians. nih.gov This variability has important implications for individual susceptibility to paracetamol-induced hepatotoxicity.

Genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2E1, which is primarily responsible for the conversion of paracetamol to NAPQI, can also contribute to the observed differences in mercapturate excretion.

Table 5: Inter-Individual and Ethnic Differences in this compound Excretion

| Population Group | Mean Fractional Recovery of Mercapturic Acid and Cysteine Conjugates in Urine | Implication |

| Caucasians | 9.3% | Higher metabolic activation to NAPQI |

| West Africans (Ghana) | 5.2% | Lower metabolic activation to NAPQI |

| East Africans (Kenya) | 4.4% | Lower metabolic activation to NAPQI |

This table, based on a comparative study, illustrates the ethnic differences in the urinary excretion of glutathione-derived conjugates of paracetamol, reflecting variations in the metabolic activation of the drug. nih.gov

Advanced Analytical Methodologies for Paracetamol Mercapturate Quantification

Liquid Chromatography Techniques for High-Resolution Analysis

Liquid chromatography stands as the cornerstone for the analysis of paracetamol mercapturate, offering the necessary separation and specificity to distinguish it from the parent drug and other metabolites. High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), coupled with various detectors, provide the platforms for its high-resolution analysis.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV-Vis) detection is a robust and widely accessible technique for the quantification of this compound. This method relies on the inherent ability of the analyte to absorb light at a specific wavelength, allowing for its detection and quantification.

A developed isocratic HPLC method with UV-Vis detection has been successfully applied for the quantification of paracetamol and its primary metabolites, including this compound, in intestinal perfusate. nih.govresearchgate.net In this method, chromatographic separation is achieved using an eluent composed of acetonitrile, distilled water, and glacial acetic acid in a 22:77:1 (v/v/v) ratio, with the addition of 3.036 g/L triethylamine (B128534) and a final pH of 3. nih.gov The detection is carried out at a wavelength of 250 nm. nih.gov Under these conditions, this compound is well-resolved with a retention time of approximately 10.271 minutes, allowing for its distinct measurement away from other metabolites like paracetamol β-D-glucuronide (2.305 min), paracetamol cysteine (2.776 min), and paracetamol sulphate (3.904 min). nih.govresearchgate.net This method demonstrates the capability of HPLC-UV to effectively separate and quantify this compound in complex biological samples. Another HPLC method utilized a mobile phase of water, methanol (B129727), and formic acid (70:30:0.15, v/v/v) with UV detection at 254 nm for the analysis of paracetamol and related compounds. nih.gov

Interactive Table: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| Mobile Phase | Acetonitrile:Distilled Water:Glacial Acetic Acid (22:77:1 v/v/v) with 3.036 g/L Triethylamine, pH 3 | nih.gov |

| Detection Wavelength | 250 nm | nih.gov |

| Retention Time | 10.271 min | nih.govresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

For superior selectivity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of this compound (often referred to as acetaminophen (B1664979) N-acetylcysteine or APAP-NAC in literature) in biological fluids. ucl.ac.uk This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer, allowing for highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Various U(H)PLC-MS/MS methods have been developed for the simultaneous analysis of paracetamol and its metabolites, including the N-acetylcysteine conjugate. ucl.ac.uk These methods typically employ reversed-phase chromatography, often with a C18 column, to separate the analytes. ucl.ac.uk The mass spectrometric detection is commonly performed using electrospray ionization (ESI) in either positive or negative ion mode, followed by multiple reaction monitoring (MRM) to enhance specificity. rsc.org For instance, one method described the analysis of acetaminophen and its sulphate, glucuronide, glutathione (B108866), cysteinyl, and N-acetylcysteinyl metabolites in plasma using stable isotope-labeled internal standards for accurate quantification. ucl.ac.uk The run times for these assays are typically short, often under 10 minutes per sample. ucl.ac.uk

Interactive Table: Representative LC-MS/MS Parameters for this compound (APAP-NAC) Analysis

| Parameter | Description | Reference |

| Chromatography | U(H)PLC with C18 column | ucl.ac.uk |

| Ionization | Electrospray Ionization (ESI) | rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

| Typical Run Time | < 10 minutes | ucl.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Unrecognized Metabolite Identification and Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the identification of previously unrecognized metabolites of paracetamol and for creating comprehensive metabolic profiles. Unlike tandem mass spectrometry which targets specific parent-fragment ion transitions, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.

Recent studies have utilized HRMS to identify novel thiomethylated metabolites of paracetamol, such as S-methyl-3-thioacetaminophen sulfate (B86663) and S-methyl-3-thioacetaminophen sulphoxide sulfate. nih.govresearchgate.net These metabolites are formed through a "thiomethyl shunt" pathway and have been shown to be stable biomarkers with delayed excretion rates compared to conventional metabolites. nih.govresearchgate.net The identification of these previously overlooked metabolites was made possible by the non-targeted analysis capabilities of HRMS, which allows for the detection of all ions within a sample and their subsequent identification based on accurate mass and fragmentation patterns. researchgate.net This approach has demonstrated the potential of exposomics-based HRMS to advance our understanding of paracetamol metabolism and hepatotoxicity. researchgate.net

Optimized Sample Preparation Strategies for Diverse Biological Matrices (e.g., Urine, Plasma, Dried Blood Microsamples, Intestinal Perfusate)

The choice of sample preparation technique is critical for accurate quantification of this compound and is dependent on the biological matrix being analyzed. The goal is to remove interfering substances while ensuring high recovery of the analyte.

Urine and Plasma: For urine and plasma samples, protein precipitation is a commonly employed and straightforward method. ucl.ac.uk This typically involves the addition of an organic solvent, such as methanol or acetonitrile, to the sample to precipitate proteins, which are then removed by centrifugation. ucl.ac.uk The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC system or further diluted. ucl.ac.uk

Dried Blood Microsamples: Volumetric absorptive microsampling (VAMS) has been utilized for the collection of dried blood samples for the analysis of paracetamol and its metabolites, including the mercapturate conjugate. This technique offers advantages in terms of minimally invasive sampling and sample stability. The extraction from VAMS devices typically involves sonication in an appropriate solvent mixture.

Intestinal Perfusate: In studies investigating intestinal metabolism, samples of intestinal perfusate require specific preparation. One approach involves the addition of perchloric acid to the perfusate samples to precipitate proteins. nih.gov Following centrifugation, the supernatant is neutralized with potassium hydroxide, and the resulting potassium perchlorate (B79767) precipitate is removed by another centrifugation step. nih.gov The final supernatant is then filtered before injection into the HPLC system. nih.gov

Rigorous Method Validation and Performance Characteristics (e.g., Limit of Detection, Limit of Quantification, Linearity, Precision)

To ensure the reliability and accuracy of analytical data, any method for the quantification of this compound must undergo rigorous validation. Key performance characteristics that are assessed include the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For an HPLC-UV method analyzing intestinal perfusate, the LOD for this compound was reported to be 0.13 µM, with an LOQ of 0.42 µM. nih.gov LC-MS/MS methods generally offer lower LOQs; for example, a U(H)PLC-MS/MS method for plasma reported an LOQ of 0.84 μg/ml for paracetamol N-acetylcysteine. ucl.ac.ukresearchgate.net

Linearity: Linearity assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Analytical methods for this compound have demonstrated excellent linearity over a range of concentrations, with correlation coefficients (R²) typically exceeding 0.99. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the HPLC-UV analysis of this compound in intestinal perfusate, intra-day precision of peak areas was found to be between 1.63% and 7.30% RSD, while day-to-day precision ranged from 2.81% to 8.30% RSD. researchgate.net

Interactive Table: Validation Parameters for this compound Quantification

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Intestinal Perfusate | HPLC-UV | 0.13 µM | nih.gov |

| Limit of Quantification (LOQ) | Intestinal Perfusate | HPLC-UV | 0.42 µM | nih.gov |

| Limit of Quantification (LOQ) | Plasma | U(H)PLC-MS/MS | 0.84 µg/ml | ucl.ac.ukresearchgate.net |

| Linearity (R²) | Intestinal Perfusate | HPLC-UV | > 0.99 | researchgate.net |

| Intra-day Precision (RSD) | Intestinal Perfusate | HPLC-UV | 1.63 - 7.30% | researchgate.net |

| Day-to-day Precision (RSD) | Intestinal Perfusate | HPLC-UV | 2.81 - 8.30% | researchgate.net |

Pharmacokinetic and Toxicokinetic Research of Paracetamol Mercapturate

Population Pharmacokinetics in Specific Patient Cohorts (e.g., Extreme Preterm Neonates)

The metabolism of paracetamol is significantly different in preterm neonates compared to adults, with maturational changes affecting the primary metabolic pathways. In extreme preterm neonates (23–26 weeks' gestational age), the oxidative pathway that produces the precursor to paracetamol mercapturate is markedly reduced, accounting for only about 4% of paracetamol metabolism. nih.gov The dominant routes in this population are sulfation (approximately 89%) and glucuronidation (approximately 6%). nih.gov

For preterm neonates born at less than 32 weeks of gestation, research shows that the oxidation pathway accounts for a higher proportion—16.3%—of paracetamol clearance in a typical neonate (birthweight 985 g; postnatal age 5 days). nih.gov Studies have quantified paracetamol-cysteine and paracetamol-mercapturate in the plasma and urine of these infants. nih.gov The maturation of all metabolic pathways, including oxidation, is heavily influenced by birthweight and postnatal age. nih.gov For instance, clearance via the oxidation pathway increases by 164% as birthweight increases from 500 to 1,500 grams. nih.gov Similarly, for a neonate with a birthweight of 985 g, the clearance via oxidation can increase by 551% within the first 30 days of life. nih.gov

| Neonate Cohort | Oxidation Pathway (%) (Leads to Mercapturate) | Sulfation Pathway (%) | Glucuronidation Pathway (%) | Source |

|---|---|---|---|---|

| Extreme Preterm (23-26 weeks GA) | 4 | 89 | 6 | nih.gov |

| Preterm (<32 weeks GA; typical case) | 16.3 | 73.7 | 5.3 | nih.gov |

Impact of Physiological and Pathological States on this compound Formation and Excretion Kinetics

Pathological states such as hyperglycemia can alter drug metabolism patterns. mdpi.comsemanticscholar.org Research using a rat intestinal perfusion model has shown that experimentally induced hyperglycemia affects paracetamol metabolism in the gut. mdpi.com In this model, the quantities of all measured metabolites, including paracetamol-cysteine and this compound, were found to be increased in the intestinal perfusate under hyperglycemic conditions. mdpi.comsemanticscholar.org This suggests an alteration in the metabolic activity of enterocytes. The study also noted that hyperglycemia induced elevated oxidative stress, which was accompanied by a decrease in glutathione (B108866) levels in the small intestine homogenate following paracetamol administration. mdpi.comsemanticscholar.org In contrast, a study in human patients with febrile neutropenia found that diabetes did not significantly influence the major pathways of paracetamol glucuronidation and sulfation. nih.gov

The interaction between ethanol (B145695) and paracetamol metabolism is complex, with chronic and acute consumption having opposing effects. nih.gov Chronic alcohol use is thought to induce CYP enzymes, particularly CYP2E1, which is involved in the oxidative metabolism of paracetamol to NAPQI. mdpi.combps.ac.uk This induction would theoretically lead to increased formation of glutathione-derived metabolites like this compound. nih.gov

Animal studies provide specific data on these effects. In a mouse model, chronic ethanol ingestion led to a transient initial increase in plasma concentrations of this compound (+41%). nih.govtandfonline.com When an acute dose of ethanol was administered to these chronically treated mice, the urinary excretion of this compound was substantially increased by 64%. nih.govtandfonline.com Interestingly, in non-chronic users, a single dose of ethanol taken with paracetamol also increased urinary mercapturate excretion (+52%), despite acute ethanol generally having an inhibitory effect on the oxidative pathway. nih.govtandfonline.com

| Condition | Matrix | Change in Mercapturate Level | Source |

|---|---|---|---|

| Chronic Ethanol Ingestion | Plasma | +41% (transient increase) | nih.govtandfonline.com |

| Acute Ethanol (in chronic consumers) | Urine | +64% | nih.govtandfonline.com |

| Acute Ethanol (concomitant with paracetamol) | Urine | +52% | nih.govtandfonline.com |

Fasting can significantly redirect paracetamol metabolism. nih.gov During prolonged fasting, hepatic metabolism shifts toward gluconeogenesis, which reduces the availability of glucose precursors needed for the primary glucuronidation pathway. nih.gov This decrease in glucuronidation, along with a reduction in sulfation, results in a greater proportion of the paracetamol dose being shunted to the oxidative pathway. nih.govnih.gov Fasting has also been shown to induce certain CYP450 isoforms, further increasing the conversion of paracetamol to NAPQI and, consequently, enhancing the formation of its downstream glutathione-derived conjugates, including this compound. nih.govuu.nl

Correlations between this compound Levels and Clinical Outcomes in Research Settings

Investigating the association between levels of paracetamol metabolites and clinical outcomes is crucial for understanding the drug's safety profile, especially in vulnerable populations. In a study involving two cohorts of extremely premature infants (<29 weeks' gestation) at high risk for bronchopulmonary dysplasia (BPD) and retinopathy of prematurity (ROP), researchers analyzed urinary paracetamol metabolites. nih.govnih.govmedrxiv.org

Despite a prior report suggesting an association between paracetamol metabolites in maternal breast milk and these adverse outcomes, this direct analysis of infant urine found no significant association. nih.govuam.es On both day 10 and day 28 of life, there were no significant correlations between the levels of urinary paracetamol metabolites and the incidence of either BPD or ROP. nih.govnih.gov

Translational Research Utilizing in vitro (e.g., HepaRG cells, Primary Human Hepatocytes) and in vivo Animal Models

Translational research for paracetamol metabolism often employs a variety of models to bridge the gap between preclinical findings and human clinical reality.

In vitro Models

The human hepatoma cell line, HepaRG, has been identified as a valuable in vitro model for studying the mechanisms of paracetamol hepatotoxicity. nih.govresearchgate.net Exposure of HepaRG cells to paracetamol replicates key mechanistic events observed in humans, including glutathione depletion and the formation of paracetamol-protein adducts, which are hallmarks of the NAPQI-formation pathway that also produces mercapturate. nih.govnih.gov These findings confirm that HepaRG cells are a relevant model for investigating the human-specific aspects of the oxidative metabolism of paracetamol. nih.govxiahepublishing.com Studies have also utilized Caco-2 cells, a human intestinal epithelial line, to investigate the role of enteric metabolism in paracetamol detoxification. mdpi.com

In vivo Animal Models

Mouse: The mouse is considered the most relevant and widely used animal model for studying paracetamol hepatotoxicity, as the mechanisms of injury closely parallel those in humans. xiahepublishing.comnih.gov Mouse models have been instrumental in studying the effects of conditions like chronic ethanol consumption on this compound formation. nih.govtandfonline.com

Pig: A porcine model of acute liver failure found that glutathione-derived metabolites were only minor components of paracetamol metabolism. researchgate.net Specifically, the cysteinyl conjugate was detected, but this compound was not. researchgate.net This, combined with a low sulfation capacity, suggests the pig may be a poor translational model for studying the specific toxicokinetics of paracetamol's oxidative pathway metabolites. researchgate.netnih.gov

Mechanistic and Systems Biology Approaches to Paracetamol Mercapturate Research

Role in Glutathione (B108866) Homeostasis and Its Depletion in Hepatic Toxicity

The detoxification of NAPQI is critically dependent on the availability of hepatic glutathione (GSH). nih.gov The conjugation of NAPQI with GSH is a primary defense mechanism, catalyzed by glutathione-S-transferases (GSTs) or occurring spontaneously. nih.govclinpgx.org This reaction forms a glutathione conjugate, 3-(glutathione-S-yl)-acetaminophen. clinpgx.org This conjugate is then further metabolized through a series of enzymatic steps into cysteine and mercapturic acid conjugates, which are ultimately excreted in the urine. nih.govclinpgx.org

This detoxification process, however, comes at the cost of consuming hepatic glutathione stores. researchgate.net Under normal conditions, the liver can readily replenish its GSH levels. However, in instances of paracetamol overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated. nih.govresearchgate.net This saturation shunts a larger proportion of paracetamol towards the oxidative pathway, leading to an increased production of NAPQI. researchgate.net

The subsequent rapid consumption of glutathione to neutralize the excess NAPQI can overwhelm the liver's regenerative capacity, leading to significant depletion of GSH stores. nih.gov It is widely recognized that when hepatic glutathione levels fall below a critical threshold, approximately 70-80% depletion, the detoxification pathway becomes insufficient. nih.gov

| Stage | Description | Key Molecules Involved | Cellular Consequence |

|---|---|---|---|

| Bioactivation | A minor fraction of paracetamol is oxidized by cytochrome P450 enzymes. | Paracetamol, Cytochrome P450 (e.g., CYP2E1, CYP3A4) | Formation of the reactive metabolite NAPQI. |

| Detoxification (Conjugation) | NAPQI is conjugated with glutathione. | NAPQI, Glutathione (GSH), Glutathione-S-transferases (GSTs) | Formation of a non-toxic glutathione conjugate. |

| Metabolite Formation | The glutathione conjugate is further metabolized. | Glutathione conjugate, various enzymes | Formation of cysteine and mercapturic acid conjugates for excretion. |

| Glutathione Depletion | In overdose situations, excessive NAPQI production leads to rapid consumption of GSH. | High levels of NAPQI, Glutathione (GSH) | Hepatic GSH stores fall below a critical threshold, impairing detoxification capacity. |

Implications for Cellular Protein Adduct Formation and Subsequent Cellular Dysfunction

Once glutathione stores are severely depleted, the highly reactive NAPQI is no longer efficiently detoxified. tandfonline.com Instead, it begins to covalently bind to cellular macromolecules, particularly proteins, through their sulfhydryl groups on cysteine residues. tandfonline.comclinpgx.org This formation of paracetamol-protein adducts is a critical initiating event in the cascade leading to cellular injury. researchgate.net

Mitochondria are a primary target of NAPQI. clinpgx.org The formation of protein adducts on mitochondrial proteins has profound consequences for cellular function. nih.govmdpi.com These adducts can disrupt the function of critical mitochondrial enzymes and proteins, including those involved in cellular respiration and energy production. nih.govresearchgate.net For instance, adduction of ATP synthase can impair the generation of ATP, the cell's primary energy currency. nih.gov

The damage to mitochondria leads to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS), such as superoxide. nih.govnih.gov This surge in oxidative stress further damages cellular components and initiates signaling cascades that amplify the injury. mdpi.comnih.gov Ultimately, the culmination of mitochondrial dysfunction, energy depletion, and overwhelming oxidative stress leads to the opening of the mitochondrial permeability transition pore, loss of mitochondrial membrane potential, and subsequent hepatocyte necrosis. nih.gov

Development and Application of Systems Biology Models for Predicting Metabolic Flux and Toxicity Pathways

The intricate network of reactions involved in paracetamol metabolism and toxicity lends itself to investigation through systems biology and in silico modeling. nih.govimperial.ac.uk These models aim to create a mechanistic and mathematically rigorous representation of the biochemical and pharmacological processes that result in liver injury. imperial.ac.uk

By integrating data on enzyme kinetics, metabolite concentrations, and physiological parameters, these models can simulate the metabolic flux through the different paracetamol metabolism pathways: glucuronidation, sulfation, and oxidation. nih.gov This allows researchers to predict how changes in factors such as the amount of paracetamol or the activity of specific enzymes can alter the balance between safe detoxification and the production of toxic NAPQI.

Quantitative systems toxicology (QST) models, such as DILIsym, have been developed to simulate paracetamol pharmacokinetics and predict hepatotoxicity. nih.gov These models can predict the time course of changes in hepatic biomarkers following different paracetamol exposure scenarios. nih.gov Furthermore, systems toxicology approaches can help in identifying and optimizing biomarkers of toxicity. nih.gov For example, models can predict the probability of liver injury based on the concentration of specific biomarkers, which can aid in refining experimental designs and understanding dose-dependent toxicity. nih.gov

These predictive models serve several key purposes:

Enhancing Risk Assessment: They enable a more robust prediction of the toxic effects of compounds over a range of exposures. imperial.ac.uk

Improving In Vitro to In Vivo Correlation: They help bridge the gap between experimental results in cell cultures and the complex physiological environment of a whole organism. imperial.ac.uk

Facilitating Drug Discovery: By providing insights into potential toxicities, these models can aid in the discovery and development of safer drugs. imperial.ac.uk

| Application Area | Specific Use | Outcome |

|---|---|---|

| Metabolic Flux Analysis | Simulating the flow of paracetamol and its metabolites through different enzymatic pathways. | Prediction of NAPQI formation under various conditions. |

| Toxicity Pathway Modeling | Integrating steps from NAPQI formation to cellular injury, including glutathione depletion and protein adduct formation. | Understanding the sequence of events leading to hepatotoxicity. |

| Biomarker Identification | Predicting changes in the concentration of molecules that indicate liver injury. | Identification of potential new biomarkers for early detection of toxicity. |

| In Silico Experimentation | Simulating the effects of different paracetamol amounts or co-administration of other drugs. | Guiding experimental design and reducing the need for animal testing. |

Future Directions and Research Opportunities

Development of Advanced Biomonitoring Strategies Incorporating Novel Metabolites

The clinical assessment of paracetamol overdose currently relies on markers that can be slow to indicate the extent of liver damage. researchgate.net This limitation drives the search for novel biomarkers that can offer earlier and more sensitive detection of paracetamol-induced acute liver injury (ALI). nih.gov The development of a target biomarker profile aims to define the key properties needed for new markers to improve patient care. researchgate.netnih.gov

Advanced strategies are moving beyond traditional liver function tests like alanine (B10760859) transaminase (ALT), which, despite decades of clinical use, has never been formally qualified against liver histology for drug-induced liver injury and can remain normal for up to 24 hours after an overdose in patients who later develop toxicity. researchgate.netnih.gov Research is now focused on a panel of biomarkers that are either more liver-specific or directly linked to the mechanisms of toxicity. tandfonline.com

Promising candidates for next-generation biomonitoring include:

microRNA-122 (miR-122): A highly liver-specific marker that shows a significant increase in patients with ALI compared to healthy controls. nih.gov

High Mobility Group Box-1 (HMGB1): A marker of necrosis that is released during cell death. nih.gov Circulating levels of total and acetylated HMGB1 can indicate the onset of necrosis and inflammation, respectively. tandfonline.com

Keratin-18 (K18): This protein is released from dying cells, with its full-length form indicating necrosis and its caspase-cleaved form signaling apoptosis. nih.govnih.gov

Glutamate (B1630785) Dehydrogenase (GLDH): An enzyme located in the mitochondria of liver cells, making it a specific marker of mitochondrial dysfunction and hepatocyte injury. nih.govnih.gov

Studies have demonstrated that at first presentation to a hospital, levels of miR-122, HMGB1, and necrosis K18 can identify patients who will subsequently develop liver injury, even when their ALT levels are still within the normal range. nih.gov These novel biomarkers have been shown to correlate significantly with peak ALT and International Normalized Ratio (INR), the current standards for assessing liver injury and function. nih.govresearchgate.net Incorporating these and other novel metabolites into biomonitoring panels could significantly improve the speed and accuracy of clinical decision-making for patients with paracetamol overdose. nih.gov

| Biomarker Candidate | Mechanism/Significance | Key Research Finding |

|---|---|---|

| microRNA-122 (miR-122) | High liver specificity | Circulating levels are around 100-fold higher in patients with established Acute Liver Injury (ALI) compared to healthy controls. nih.gov |

| High Mobility Group Box-1 (HMGB1) | Marker of necrosis and inflammation | Outperforms ALT in predicting which patients will require a liver transplant or have a fatal outcome. nih.gov |

| Keratin-18 (K18) | Mechanistic marker of cell death (necrosis and apoptosis) | Full-length (necrosis) and cleaved (apoptosis) forms are increased in ALI patients compared to controls. nih.gov |

| Glutamate Dehydrogenase (GLDH) | Marker of mitochondrial dysfunction | Correlates well with peak ALT and INR values in patients presenting early after overdose. nih.govresearchgate.net |

Comprehensive Elucidation of Minor and Overlooked Metabolic Pathways of Paracetamol

While glucuronidation and sulfation are the primary metabolic pathways for paracetamol at therapeutic doses, minor pathways become critically important, especially in overdose scenarios. nih.govclinpgx.org The oxidative pathway, which leads to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) and subsequently paracetamol mercapturate, accounts for only 5-15% of metabolism at therapeutic doses. taylorandfrancis.comnih.gov However, when the main conjugation pathways become saturated, a greater proportion of paracetamol is shunted through this oxidative route, leading to glutathione (B108866) depletion and liver toxicity. taylorandfrancis.comresearchgate.net

The formation of NAPQI is catalyzed by several Cytochrome P450 (CYP) enzymes, primarily CYP2E1, CYP1A2, and CYP3A4. nih.gov CYP2E1 is considered the main enzyme responsible for NAPQI production at both therapeutic and toxic doses of paracetamol. nih.gov The contribution of other isoenzymes, such as CYP2D6, appears to be minimal but may play a role at higher concentrations. nih.gov

Another overlooked metabolic route is N-deacetylation, which produces p-aminophenol. nih.gov This metabolite can cause toxicity, and its subsequent glucuronidation has been observed as a significant pathway in certain animal models. oup.com The complexity of paracetamol's metabolic fate is underscored by the existence of a large number of minor metabolites beyond the principal conjugates. nih.gov A thorough investigation into these less-characterized pathways is essential for a complete understanding of paracetamol's disposition and toxicity profile.

| Metabolic Pathway | Primary Enzymes Involved | Significance |

|---|---|---|

| Glucuronidation (Major) | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | Accounts for 52-57% of metabolism at therapeutic doses. nih.govclinpgx.org |

| Sulfation (Major) | SULT1A1, SULT1A3/4, SULT1E1, SULT2A1 | Accounts for 30-44% of metabolism at therapeutic doses. nih.gov |

| Oxidation (Minor) | CYP2E1, CYP1A2, CYP3A4, CYP2D6 | Produces the toxic metabolite NAPQI, leading to mercapturate formation; significant in overdose. nih.govnih.gov |

| N-deacetylation (Minor) | N-deacetylase | Yields the minor metabolite p-aminophenol. nih.gov |

Integration of this compound Research with Multi-Omics Data for Holistic Toxicological Assessment

To achieve a more comprehensive understanding of paracetamol toxicity, future research must integrate data from various "-omics" fields, including genomics, proteomics, and metabolomics. nih.gov This multi-omics approach allows for a systems-level view of the biological response to paracetamol, moving beyond the measurement of a single metabolite like this compound. oup.com

By combining genomic and metabolomic data, researchers can identify genetically controlled metabolites that are predictive of paracetamol-induced liver injury. nih.gov For example, one study identified eight metabolites under genetic control—including those involved in the tricarboxylic acid (TCA) cycle, glutathione production, and mitochondrial energy production—that were predictive of ALT elevation following therapeutic paracetamol administration. nih.gov

Multi-omics studies have also been used to investigate the effects of paracetamol on neurodevelopment, identifying dose-dependent epigenetic and transcriptional changes in human embryonic stem cells undergoing neuronal differentiation. nih.govbiorxiv.org These studies integrate single-cell RNA-seq and ATAC-seq to link paracetamol-induced changes in chromatin accessibility to gene expression, revealing impacts on pathways related to neurotransmission and cell fate. nih.govbiorxiv.orgresearchgate.net Applying similar integrated analyses to hepatotoxicity can reveal novel mechanisms of injury and regeneration, identify new biomarkers, and provide a more holistic assessment of toxicological risk. nih.govoup.com

Exploration of Genetic Polymorphisms in Enzymes Affecting this compound Formation

Inter-individual and ethnic differences in paracetamol metabolism suggest that genetic variations in metabolic enzymes play a crucial role in determining susceptibility to toxicity. clinpgx.orgresearchgate.net The formation of this compound is the end result of a cascade of enzymatic reactions, and polymorphisms in any of these enzymes can alter the final output and, consequently, the risk of liver injury. researchgate.net

Key enzyme families with relevant polymorphisms include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the primary detoxification pathway of glucuronidation. Polymorphisms in genes like UGT1A and UGT2B15 can alter glucuronidation rates. nih.govnih.gov Reduced function in this pathway could lead to more paracetamol being shunted toward the oxidative pathway, increasing NAPQI and mercapturate formation. nih.gov

Sulfotransferases (SULTs): Genetic polymorphisms in SULT genes can lead to individual differences in sulfation capacity, which could also influence the metabolic routing of paracetamol. nih.gov

Cytochrome P450 (CYPs): These enzymes are responsible for converting paracetamol to the toxic NAPQI. Genetic polymorphisms in CYP2E1, CYP1A2, CYP2D6, and CYP3A5 have been investigated for their role in paracetamol bioactivation. nih.govnih.govnih.gov For instance, individuals carrying the CYP3A5 rs776746 A allele were found to be overrepresented among patients with acute liver failure from intentional paracetamol overdose, consistent with enhanced bioactivation by the CYP3A5 enzyme. nih.gov

Glutathione S-transferases (GSTs): These enzymes detoxify NAPQI by conjugating it with glutathione. Polymorphisms that result in impaired GST activity, such as deletions in GSTM1 or GSTT1, may be associated with increased sensitivity to toxic compounds and could influence outcomes in paracetamol poisoning. researchgate.netnih.gov

A systematic exploration of these genetic variations is needed to develop pharmacogenetic screening tools that could help identify individuals at higher risk of paracetamol-induced hepatotoxicity. researchgate.net

| Enzyme Family | Gene(s) with Polymorphisms | Potential Impact on this compound Formation |

|---|---|---|

| UDP-glucuronosyltransferases | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | Altered glucuronidation efficiency can shunt more paracetamol to the oxidative pathway, increasing NAPQI and subsequent mercapturate levels. nih.govnih.govnih.gov |

| Sulfotransferases | SULT1A1 | Variations in sulfation capacity may influence the amount of substrate available for other pathways. nih.gov |

| Cytochrome P450 | CYP1A2, CYP2D6, CYP2E1, CYP3A5 | Polymorphisms can increase or decrease the rate of toxic NAPQI formation, directly affecting the amount of mercapturate produced. nih.govnih.govnih.gov |

| Glutathione S-transferases | GSTM1, GSTT1, GSTP1 | Reduced enzyme activity can impair the detoxification of NAPQI, potentially leading to increased cellular damage, although the direct effect on mercapturate levels is complex. researchgate.netnih.gov |

常见问题

Q. How can advanced chromatographic techniques improve multi-analyte mercapturate profiling in environmental or occupational exposure studies?

- Answer : Implement mixed-mode chromatography (RP/anionic exchange) to resolve co-eluting mercapturates from complex matrices like smoker urine. For high-throughput analysis, use UHPLC with sub-2μm particles and data-independent acquisition (DIA) mass spectrometry to capture 20+ mercapturates in a single run .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。